Field: Cardiovascular Research
Application: MMC-induced genotoxic stress is considered a novel trigger of endothelial dysfunction and atherosclerosis.
Results: 198 and 71 unique, differentially expressed proteins (DEPs) were identified in the MMC-treated HCAECs and HITAECs, respectively.
Field: Ophthalmology
Application: MMC is used to modulate corneal wound healing and prevent active fibrosis, abnormal collagen deposition, and haze formation after refractive surgery
Method: MMC is applied on the corneal surface after refractive surgery.
Results: MMC has been found to be effective in preventing and treating corneal haze.
Field: Biochemistry
Application: MMC is used as an inhibitor for studies of cell-free protein biosynthesis
Method: MMC is used in studies to inhibit DNA synthesis, which in turn prevents cell proliferation
Results: MMC effectively inhibits DNA synthesis and cell proliferation
Field: Stem Cell Research
Application: MMC is used to mitotically inactivate mouse embryonic fibroblasts (MEFs) for use as feeder cell layers in embryonic stem cell co-culture systems
Method: MMC is used to treat MEFs, which are then used as feeder cell layers in embryonic stem cell co-culture systems
Results: MMC effectively inactivates MEFs, making them suitable for use as feeder cell layers in embryonic stem cell co-culture systems
Field: Molecular Biology
Application: MMC is used to inhibit DNA synthesis
Method: MMC covalently crosslinks DNA, inhibiting DNA synthesis and cell proliferation
Mitomycin C is a potent antitumor antibiotic originally derived from the bacterium Streptomyces caespitosus. It is classified as a bioreductive drug, meaning it becomes activated in hypoxic (low oxygen) conditions, which are often found in solid tumors. The compound exhibits a unique structure featuring a quinone moiety that plays a crucial role in its biological activity. Mitomycin C is primarily known for its ability to cross-link DNA, leading to the inhibition of DNA synthesis and ultimately inducing apoptosis in cancer cells .
Mitomycin C undergoes various chemical transformations, primarily involving reduction and alkylation reactions. The key reaction mechanism involves the reduction of the quinone to form a more reactive species that can alkylate DNA. This process leads to the formation of covalent bonds with nucleophilic sites on DNA, particularly at the N7 position of guanine bases. The resulting DNA cross-links prevent proper replication and transcription, contributing to its cytotoxic effects .
Mitomycin C exhibits significant biological activity as an antitumor agent. It is particularly effective against hypoxic tumor cells, which are less susceptible to conventional therapies. The compound's mechanism of action involves:
Studies have shown that mitomycin C can inhibit ribosomal RNA synthesis and affect cell cycle progression, particularly in cancer cells lacking functional p53 tumor suppressor protein .
The synthesis of mitomycin C can be achieved through various methods, including total synthesis from simpler precursors and semi-synthetic modifications of natural products. Notable synthetic routes include:
The complexity of these synthetic routes often results in low yields, necessitating further optimization for practical applications.
Mitomycin C is primarily used in oncology as a chemotherapeutic agent. Its applications include:
Recent studies have focused on understanding the interactions between mitomycin C and cellular components, particularly DNA. These studies reveal:
Mitomycin C belongs to a class of compounds known as mitomycins, which share structural similarities but differ in biological activity and potency. The following compounds are notable for comparison:
Compound | Key Features | Unique Aspects |
---|---|---|
Mitomycin A | Precursor to mitomycin C; less potent | Lacks certain functional groups present in mitomycin C |
Porfiromycin | Derived from mitomycins; has similar mechanisms | More potent against certain cancer types |
Decarbamoylmitomycin C | Active metabolite; exhibits different toxicity profile | Less effective than mitomycin C but still useful |
Mitomycin C is unique due to its specific activation under hypoxic conditions and its ability to induce significant cellular stress responses that lead to apoptosis.
Acute Toxic;Health Hazard
Reiss, G.J. (2011). "KUWQIF: Mitomycin C Dihydrate, also known as (6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate dihydrate". Cambridge Structural Database: Access Structures. Cambridge Crystallographic Data Centre. doi:10.5517/ccdc.csd.cc12bt29. Retrieved 3 November 2021.
"Mitomycin (Mutamycin) Use During Pregnancy". Drugs.com. 19 August 2019. Retrieved 15 April 2020.
Kersey JP, Vivian AJ (July–September 2008). "Mitomycin and amniotic membrane: a new method of reducing adhesions and fibrosis in strabismus surgery". Strabismus. 16 (3): 116–118. doi:10.1080/09273970802405493. PMID 18788060. S2CID 32321781.
"FDA Approves First Therapy for Treatment of Low-Grade Upper Tract Urothelial Cancer". U.S. Food and Drug Administration (FDA) (Press release). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
"FDA approves mitomycin for low-grade upper tract urothelial cancer". U.S. Food and Drug Administration (FDA). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.
"Jelmyto: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.
Kovalchuk A, Rodriguez-Juarez R, Ilnytskyy Y, Byeon B, Shpyleva S, Melnyk S, et al. (April 2016). "Sex-specific effects of cytotoxic chemotherapy agents cyclophosphamide and mitomycin C on gene expression, oxidative DNA damage, and epigenetic alterations in the prefrontal cortex and hippocampus - an aging connection". Aging. 8 (4): 697–711. doi:10.18632/aging.100920. PMC 4925823. PMID 27032448.
Kovalchuk A, Kolb B (July 2017). "Chemo brain: From discerning mechanisms to lifting the brain fog-An aging connection". Cell Cycle. 16 (14): 1345–1349. doi:10.1080/15384101.2017.1334022. PMC 5539816. PMID 28657421.
Tomasz M (September 1995). "Mitomycin C: small, fast and deadly (but very selective)". Chemistry & Biology. 2 (9): 575–579. doi:10.1016/1074-5521(95)90120-5. PMID 9383461.
Renault J, Baron M, Mailliet P, Giorgirenault S, Paoletti C, Cros S (1981). "Heterocyclic quinones 2. Quinoxaline-5,6-(and 5-8)-diones - Potential antitumoral agents". Eur. J. Med. Chem. 16 (6): 545–550.
Charpentier X, Kay E, Schneider D, Shuman HA (March 2011). "Antibiotics and UV radiation induce competence for natural transformation in Legionella pneumophila". Journal of Bacteriology. 193 (5): 1114–1121. doi:10.1128/JB.01146-10. PMC 3067580. PMID 21169481.
Schewe MJ, Suzuki DT, Erasmus U (July 1971). "The genetic effects of mitomycin C in Drosophila melanogaster. II. Induced meiotic recombination". Mutation Research. 12 (3): 269–279. doi:10.1016/0027-5107(71)90015-7. PMID 5563942.
Bernstein H, Bernstein C, Michod RE (2012). DNA repair as the primary adaptive function of sex in bacteria and eukaryotes. Chapter 1: pp.1-49 in: DNA Repair: New Research, Sakura Kimura and Sora Shimizu editors. Nova Sci. Publ., Hauppauge, N.Y. ISBN 978-1-62100-808-8 https://www.novapublishers.com/catalog/product_info.php?products_id=31918 Archived 2013-10-29 at the Wayback Machine